molecular formula C10H5BrN2O B8027953 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile CAS No. 1440526-48-6

3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile

Cat. No.: B8027953
CAS No.: 1440526-48-6
M. Wt: 249.06 g/mol
InChI Key: GLZWKDYMBRFFDV-UHFFFAOYSA-N
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Description

3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile is a heterocyclic compound with the molecular formula C10H5BrN2O. It is a derivative of quinoline, a class of compounds known for their wide range of biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile typically involves the bromination of 4-oxo-1,4-dihydroquinoline-6-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of 3-amino or 3-thio derivatives.

    Reduction: Formation of 3-bromo-4-hydroxy-1,4-dihydroquinoline-6-carbonitrile.

    Oxidation: Formation of quinoline-4,6-dicarbonitrile derivatives.

Scientific Research Applications

3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The bromine atom and the carbonyl group are likely involved in the binding interactions with these targets, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-1,4-dihydroquinoline-6-carbonitrile: Lacks the bromine atom, which may affect its reactivity and biological activity.

    3-Chloro-4-oxo-1,4-dihydroquinoline-6-carbonitrile: Similar structure but with a chlorine atom instead of bromine, which can lead to different chemical properties and biological activities.

    3-Iodo-4-oxo-1,4-dihydroquinoline-6-carbonitrile: Contains an iodine atom, which can significantly alter its reactivity compared to the bromine derivative.

Uniqueness

3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially improve its biological activity compared to other halogenated derivatives .

Properties

IUPAC Name

3-bromo-4-oxo-1H-quinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2O/c11-8-5-13-9-2-1-6(4-12)3-7(9)10(8)14/h1-3,5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZWKDYMBRFFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=O)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627300
Record name 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440526-48-6, 304904-69-6
Record name 6-Quinolinecarbonitrile, 3-bromo-4-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440526-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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